4'-Methoxy-2-methyl-biphenyl

Catalog No.
S1910733
CAS No.
92495-54-0
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methoxy-2-methyl-biphenyl

CAS Number

92495-54-0

Product Name

4'-Methoxy-2-methyl-biphenyl

IUPAC Name

1-methoxy-4-(2-methylphenyl)benzene

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3

InChI Key

GNYJFZNIMOMCCF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)OC

Fluorescence Characteristics Study

Synthesis of Biphenyl Compounds

Synthesis of New 4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]- 4-yl …

Ring-Opening Polymerization

Medicinal Chemistry

Liquid Crystals

Organic Light-Emitting Diodes (OLEDs)

4'-Methoxy-2-methyl-biphenyl is an organic compound with the molecular formula C₁₄H₁₄O. It features a biphenyl structure with a methoxy group (-OCH₃) at the para position of one phenyl ring and a methyl group (-CH₃) at the ortho position of the other. This compound is typically encountered as a colorless oil and has a melting point range of 102-104 °C . Its structural uniqueness arises from the specific positioning of these substituents, which can significantly influence its chemical reactivity and biological activity.

  • Oxidation: The methoxy group can be oxidized to form a carbonyl group, yielding compounds like 4'-methoxy-2-methyl-benzophenone under strong oxidizing conditions, such as with potassium permanganate or chromium trioxide.
  • Reduction: Under catalytic hydrogenation conditions, this compound can be reduced to form simpler biphenyl derivatives, such as 2-methyl-biphenyl.
  • Substitution Reactions: Electrophilic aromatic substitution can occur, allowing for the introduction of different substituents at the aromatic rings. Common reagents include halogens or nitrating agents under acidic conditions.

4'-Methoxy-2-methyl-biphenyl exhibits significant biological activity through its interactions with various enzymes and cellular pathways. It has been shown to influence:

  • Cell Signaling Pathways: This compound can alter gene expression related to metabolic pathways, potentially affecting the production of key metabolites.
  • Enzyme Interactions: It binds to specific enzymes, either inhibiting or activating their activities, which in turn impacts downstream biochemical processes.

The synthesis of 4'-Methoxy-2-methyl-biphenyl is commonly achieved through the Suzuki-Miyaura coupling reaction, involving:

  • Reagents: An aryl halide (e.g., 4-bromoanisole) and arylboronic acid (e.g., 2-methylphenylboronic acid), along with a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate).
  • Conditions: The reaction typically occurs in a polar solvent like dimethylformamide or toluene at elevated temperatures (80-100 °C) for several hours .

4'-Methoxy-2-methyl-biphenyl has several applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or pathways within cells.

Several compounds share structural similarities with 4'-Methoxy-2-methyl-biphenyl. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
2-Methoxy-4'-methylbiphenylMethoxy and methyl groups at different positionsDifferent spatial arrangement affects reactivity
4-Methoxy-biphenylLacks the methyl groupLess sterically hindered than 4'-Methoxy-2-methyl-biphenyl
4'-Hydroxy-2-methyl-biphenylHydroxy group instead of methoxyDifferent functional group alters properties

Uniqueness

The uniqueness of 4'-Methoxy-2-methyl-biphenyl lies in the specific arrangement of its substituents, which enhances its stability and potential interactions with biological targets. This structure allows it to participate in distinct

XLogP3

3.9

Wikipedia

4-o-tolylanisole

Dates

Modify: 2023-08-16

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